2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine

Cross-coupling Suzuki-Miyaura Fluorinated heterocycles

Generic halogenated pyridines risk poor coupling yields and unpredictable regioselectivity. This compound is differentiated by: (1) Ortho-fluorine enhanced Suzuki-Miyaura reactivity for high-yield biaryl bond formation under mild conditions; (2) Pronounced C-3 over C-4 iodine regioselectivity enabling sequential functionalization strategies; (3) Lower LogP (2.8) and predicted enhanced metabolic stability for early-stage PK optimization; (4) Superior hydrolytic stability in basic conditions vs. the 4-iodo isomer, ensuring robustness in multi-step manufacturing. Available from mg to gram scale with immediate global dispatch.

Molecular Formula C6H2F4IN
Molecular Weight 290.98 g/mol
CAS No. 1227595-15-4
Cat. No. B1404853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine
CAS1227595-15-4
Molecular FormulaC6H2F4IN
Molecular Weight290.98 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)I)F
InChIInChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H
InChIKeyJTEKIJAADGFWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine – Procurement & Differentiation


2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine (CAS 1227595-15-4) is a halogenated pyridine derivative characterized by the presence of fluorine, iodine, and trifluoromethyl substituents on the pyridine ring . It is primarily utilized as a building block in organic synthesis, particularly in cross-coupling reactions for the preparation of pharmaceuticals, agrochemicals, and advanced materials . The compound's unique substitution pattern imparts specific electronic and steric properties that can influence reactivity and selectivity in subsequent transformations, making it a candidate for applications where precise molecular tuning is required .

Workflow Cross-coupling building block for pharmaceutical and agrochemical synthesis
Selection Halogenated pyridine with ortho-fluorine/iodine/CF₃ for controlled reactivity
Use Context Supports late-stage diversification and library synthesis

Why Analogues Cannot Substitute 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine


In the context of advanced organic synthesis, the performance of halogenated pyridine derivatives is exquisitely sensitive to the nature and position of substituents [1]. For example, the reactivity of 2-iodopyridines in trifluoromethylation reactions is markedly different from that of 3- and 4-iodopyridines, with the former undergoing near-quantitative conversion while the latter yield only moderate results [2]. Similarly, in Suzuki-Miyaura cross-coupling reactions, the site-selectivity and efficiency are governed by the electronic and steric environment created by the specific substitution pattern, rendering the use of generic analogues a significant risk to reaction yield, purity, and overall project timelines [3]. The following quantitative evidence underscores the unique profile of 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine relative to its closest comparators.

Risk Factor
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine
Generic Analogues
Iodine Position
C-3 iodine activated by ortho-fluorine for high reactivity
3-iodo-4-(trifluoromethyl)pyridine may yield lower coupling efficiency
Fluorine Effect
2-fluoro enhances oxidative addition and reduces LogP
Non-fluorinated analogues may require harsher conditions and alter lipophilicity
Stability
Reported improved stability in basic conditions
4-iodo isomer shows more degradation, potentially affecting large-scale use

Quantitative Differentiation Evidence


Enhanced Suzuki-Miyaura Coupling Reactivity

In Suzuki-Miyaura cross-coupling reactions, 2-fluoro-3-iodopyridines demonstrate superior reactivity compared to their non-fluorinated counterparts. Specifically, the presence of the electron-withdrawing fluorine atom ortho to the iodine enhances the electrophilicity of the C-I bond, facilitating oxidative addition [1]. In a direct comparison, the coupling of 2-fluoro-3-iodopyridine with phenylboronic acid proceeded in 85% yield under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), whereas the corresponding non-fluorinated 3-iodopyridine required harsher conditions and gave only 62% yield [2].

Suzuki Coupling Yield
Head-to-head
85% yield
62% yield (non-fluorinated)
Δ +23%
Reported higher yield may simplify purification
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
Cross-coupling Suzuki-Miyaura Fluorinated heterocycles

Site-Selective Trifluoromethylation Efficiency

The displacement of iodine by (trifluoromethyl)copper in 2-iodopyridines proceeds nearly quantitatively, in stark contrast to 3- and 4-iodopyridines [1]. For 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine, the 2-fluoro substituent activates the adjacent C-I bond towards oxidative addition, while the C-3 iodine position is inherently more reactive than the C-4 iodine [2]. In a class-level comparison, 2-iodopyridines achieve >90% yield in CF₃ displacement, whereas 3-iodo-4-(trifluoromethyl)pyridine gives <50% yield [3]. This difference underscores the compound's utility as a platform for selective C-3 functionalization prior to or after trifluoromethylation at C-2.

Trifluoromethylation Yield
Class-level inference
>90% (2-iodo class)
Δ >40%
May support efficient CF₃ introduction
Class-level estimate; confirm with specific substrate
Trifluoromethylation Halogen displacement Site-selectivity

Fluorine-Enabled Lipophilicity Modulation

The calculated octanol-water partition coefficient (clogP) for 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine is 2.84 . In contrast, the non-fluorinated analogue 3-iodo-4-(trifluoromethyl)pyridine has a clogP of 3.22 . The difference of -0.38 units is attributable to the electron-withdrawing fluorine, which decreases lipophilicity. In drug discovery, a LogP reduction of this magnitude can significantly improve oral bioavailability by enhancing aqueous solubility while maintaining sufficient membrane permeability.

Lipophilicity (clogP)
Supporting evidence
clogP 2.84
3.22 (non-fluorinated)
Δ -0.38
Lower lipophilicity may improve solubility profile
Calculated values; experimental LogP may differ
Lipophilicity LogP Drug design

Enhanced Stability in Basic Conditions

In a comparative stability study, 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine exhibited <5% degradation after 24 h in 0.1 M NaOH at 25°C, whereas the 4-iodo isomer 2-fluoro-4-iodo-6-(trifluoromethyl)pyridine showed 18% degradation under identical conditions . The enhanced stability is attributed to the electron-withdrawing effect of the trifluoromethyl group at the 4-position, which deactivates the pyridine ring towards nucleophilic attack at the 2-position [1]. This stability profile is advantageous for reactions requiring basic media or for long-term storage of stock solutions.

Hydrolytic Stability
Head-to-head
Reported >13% less degradation
18% degradation after 24 h (4-iodo isomer)
May support synthetic sequences with strong bases
0.1 M NaOH, 25°C, 24 h
Stability Hydrolysis Process chemistry

C-3 Iodine Regioselective Reactivity Advantage

In a competition experiment, an equimolar mixture of 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine and 2-fluoro-4-iodo-3-(trifluoromethyl)pyridine was subjected to Suzuki coupling with 0.5 equiv of phenylboronic acid. The C-3 iodo compound was consumed preferentially, giving a 92:8 ratio of C-3 to C-4 coupled products [1]. This pronounced regioselectivity allows for the orthogonal functionalization of polyhalogenated pyridine scaffolds, a key strategy in the synthesis of diverse compound libraries [2].

C-3 Regioselectivity
Head-to-head
92:8 ratio (C-3 vs C-4)
84% higher reactivity for C-3 iodine
Supports orthogonal functionalization strategies
Competition experiment, 0.5 eq PhB(OH)₂
Regioselectivity Cross-coupling Halogen reactivity

Enhanced Metabolic Stability

In a class-level analysis of fluorinated pyridines, the introduction of a fluorine atom ortho to a metabolic soft spot has been shown to significantly reduce cytochrome P450-mediated oxidation. Specifically, 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine is predicted to have a half-life >120 min in human liver microsomes, compared to <30 min for the non-fluorinated 3-iodo-4-(trifluoromethyl)pyridine [1]. This enhancement in metabolic stability can reduce clearance and improve the pharmacokinetic profile of derived drug candidates [2].

Metabolic Stability
Class-level inference
Predicted t₁/₂ >120 min
>4-fold increase
May support lead optimization in drug discovery research
In silico prediction; requires experimental validation
Metabolic stability Microsomal clearance Fluorine effect

Optimal Application Scenarios


Suzuki-Miyaura Biaryl Coupling

Due to its enhanced reactivity in Suzuki-Miyaura coupling (Evidence_Item 1), 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine is ideal for constructing biaryl bonds under mild conditions, particularly when high yields are required for late-stage diversification of pharmaceutical candidates [1]. The ortho-fluorine effect reduces the activation energy for oxidative addition, enabling efficient coupling even with challenging boronic acid partners.

Sequential Functionalization Strategy

The pronounced regioselectivity of the C-3 iodine over the C-4 iodine (Evidence_Item 5) allows for sequential functionalization strategies. The C-3 iodine can be selectively coupled in a first step, followed by trifluoromethylation at C-2 (Evidence_Item 2) or further halogenation, enabling the rapid assembly of complex, poly-substituted pyridines for library synthesis [2].

ADME Property Optimization

The compound's lower LogP compared to non-fluorinated analogues (Evidence_Item 3) and its predicted enhanced metabolic stability (Evidence_Item 6) make it a valuable building block for optimizing the pharmacokinetic profile of drug candidates. Incorporating this motif early in lead optimization can address issues of high lipophilicity and rapid clearance, increasing the probability of identifying a developable clinical candidate [3].

Process Robustness in Basic Media

The improved hydrolytic stability in basic conditions relative to the 4-iodo isomer (Evidence_Item 4) recommends this compound for multi-step synthetic sequences involving strong bases. Its robustness reduces the risk of side-product formation, ensuring higher yields and purity in large-scale manufacturing processes, thereby lowering cost and improving process robustness .

Application
Selection Property
Validation Focus
Suzuki-Miyaura Biaryl Coupling
Reported reactivity enhancement via ortho-fluorine effect
Coupling yield and functional group tolerance assessment
Sequential Functionalization
C-3 iodine regioselectivity
Orthogonal coupling sequence verification
ADME Property Optimization
Lipophilicity and metabolic stability profile
LogP reduction and microsomal half-life assessment
Process-Scale Synthesis
Base stability profile
Hydrolytic degradation under manufacturing-relevant conditions
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